molecular formula C19H17N3O4S B12518838 benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B12518838
M. Wt: 383.4 g/mol
InChI Key: OWFWSFYUHBRYMX-UHFFFAOYSA-N
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Description

Benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of various functional groups in this compound, such as the nitrophenyl and sulfanylidene groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be achieved through a multi-component reaction involving benzaldehyde, ethyl acetoacetate, and thiourea. This reaction is typically carried out under solvent-free conditions at elevated temperatures, often using a catalyst such as potassium phthalimide or nano-potassium carbonate . The reaction proceeds through a cyclocondensation mechanism, forming the dihydropyrimidine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, catalyst concentration, and reaction time. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include anticancer, anti-inflammatory, and antihypertensive activities.

    Industry: Used in the development of functional materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to the presence of the nitrophenyl and sulfanylidene groups, which contribute to its distinct chemical reactivity and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

benzyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H17N3O4S/c1-12-16(18(23)26-11-13-6-3-2-4-7-13)17(21-19(27)20-12)14-8-5-9-15(10-14)22(24)25/h2-10,17H,11H2,1H3,(H2,20,21,27)

InChI Key

OWFWSFYUHBRYMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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